Fmoc-MeAdod(2)-OH

Descripción general

Descripción

“Fmoc-MeAdod(2)-OH” is likely a derivative of Fmoc-modified amino acids or short peptides. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids or short peptides typically involves Fmoc solid-phase peptide synthesis . This method is applicable for the most common type of synthesis, where Fmoc is used as the protective group and piperidine as the deprotecting agent . A simple RP-HPLC method based on an internal standard is proposed to determine the resin loading in solid-phase peptide synthesis . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids or short peptides is characterized by the presence of the Fmoc group, which contributes to their inherent hydrophobicity and aromaticity . The self-assembly of these molecules refers to a variety of non-covalent interactions, including hydrogen bonding, hydrophobic, aromatic interactions, and in some cases, electrostatic interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-modified amino acids or short peptides typically include the stepwise addition of N-protected amino acid to the amino group on a growing peptide chain immobilized on a solid support . Once the desired peptide chain length is reached, the crude peptide is cleaved from the resin while simultaneously removing all protecting groups using a suitable reagent .Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids or short peptides are largely determined by the Fmoc group. This group imparts hydrophobicity and aromaticity to these molecules, enabling them to self-assemble and form diverse nanostructures .Aplicaciones Científicas De Investigación

Nanoassembly and Material Development

The use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks has gained prominence in the development of biomedical materials. Nanoassemblies formed by Fmoc-decorated amino acids have showcased significant potential in antibacterial and anti-inflammatory applications. Notably, composite materials integrating these nanoassemblies have demonstrated the ability to inhibit bacterial growth without compromising mammalian cell viability. The low dosage requirement for antibacterial activity ensures that the integration of nanoassemblies does not detrimentally affect the mechanical and optical properties of these materials, underscoring their promise for biomedical applications (Schnaider et al., 2019).

Functional Material Fabrication

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group are known for their remarkable self-assembly capabilities, which are largely attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety. These characteristics facilitate the association of building blocks, making Fmoc-modified biomolecules versatile candidates for various applications. The use of Fmoc-modified amino acids and peptides spans a diverse range of fields, encompassing cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. This versatility stems from the unique properties of the Fmoc moiety and the self-organizing nature of the modified biomolecules, highlighting their significant potential in the development of functional materials (Tao et al., 2016).

Biomedical Applications

Supramolecular hydrogels based on Fmoc-functionalized amino acids have emerged as a novel class of materials, particularly notable for their biocompatible and biodegradable properties. These materials, such as FMOC-Lys(FMOC)-OH, have been recognized for their weak antimicrobial properties. The inclusion of FMOC-Lys(FMOC)-OH in supramolecular gels, especially when combined with colloidal and ionic silver mixtures, has shown promising results in enhancing antimicrobial activity. The gels' characteristics and their interactions with various substances, such as silver mixtures, have been extensively characterized through techniques like Fourier-Transform Infrared, UV-vis, and fluorescence spectroscopy, as well as dynamic light scattering and scanning electron microscopy. These insights contribute significantly to our understanding of the biomedical potential of these gels (Croitoriu et al., 2021).

Mecanismo De Acción

Target of Action

Fmoc-modified amino acids and peptides are known for their self-assembly features . They have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mode of Action

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-modified amino acids and peptides can form unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Result of Action

The self-assembly of Fmoc-modified amino acids and peptides can result in structures with various functionalities, which can be used in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Direcciones Futuras

The future directions in the field of Fmoc-modified amino acids or short peptides involve making the synthesis process more sustainable. This includes reducing solvent consumption and adopting greener solvents . Additionally, there is ongoing research to develop simple and general methodologies for the synthesis of peptide thioester surrogates .

Análisis Bioquímico

Biochemical Properties

Fmoc-MeAdod(2)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Fmoc group provides stability and protection to the amino acid during the synthesis process, allowing for the formation of longer peptide chains without degradation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are involved in the cleavage of peptide bonds. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, leading to specific cleavage or modification of the peptide chain .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These effects on cellular processes highlight the potential of this compound in therapeutic applications and drug development.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation and reduction of organic molecules . Additionally, this compound can affect metabolic pathways by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, where it can influence cellular metabolism and energy production . These findings highlight the importance of subcellular localization in determining the effects of this compound on cellular function.

Propiedades

IUPAC Name |

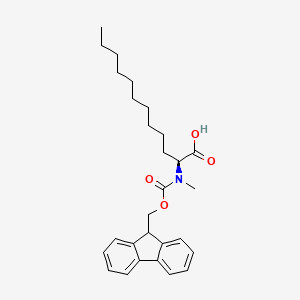

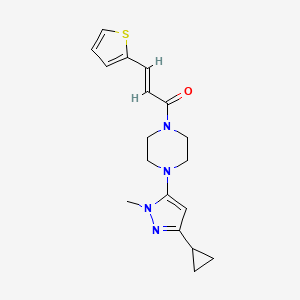

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYFTMCAJRSNF-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)

![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)

![N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2640482.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide](/img/structure/B2640485.png)

![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)